4-Amino-5-phenylpentan-1-ol

Heterocyclic Synthesis Pyrrolidine Cyclocondensation

Cyclocondensation routes to 2-benzylpyrrolidines often require protecting groups, reducing yield. 4-Amino-5-phenylpentan-1-ol (CAS 82590-43-0) is the exact 1,4-amino alcohol precursor that delivers the correct ring size and 2-benzyl substitution in high yield (83.8% reported). Shorter-chain analogs like 4-amino-4-phenylbutan-1-ol give different substitution. Its balanced XLogP3 (1.6) and 5 rotatable bonds make it ideal for CNS fragment libraries. Reliable supply with consistent >98% purity.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 82590-43-0
Cat. No. B1266589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-phenylpentan-1-ol
CAS82590-43-0
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CCCO)N
InChIInChI=1S/C11H17NO/c12-11(7-4-8-13)9-10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9,12H2
InChIKeyZUINCJZTERKRFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-phenylpentan-1-ol: Chemical Identity and Procurement Specifications


4-Amino-5-phenylpentan-1-ol (CAS 82590-43-0) is a chiral, bifunctional 1,4-amino alcohol building block (C11H17NO, MW 179.26) featuring a primary amine and a primary alcohol separated by a three-carbon spacer on a linear pentane backbone, terminated with a phenyl group. Its structure enables participation in a broad range of synthetic transformations—particularly cyclocondensation and nucleophilic reactions—where the 1,4-distance between heteroatoms is a critical geometric parameter [1]. Its Computed Properties include an XLogP3 of 1.6, 2 hydrogen bond donors, 2 acceptors, 5 rotatable bonds, and a topological polar surface area of 46.3 Ų, defining its solubility and permeability profile [2]. The compound is cataloged under NSC 304581, indicating historical screening interest [1].

Why Isosteric and Chain-Length Analogs Cannot Substitute This Compound


In research and industrial syntheses, substituting 4-Amino-5-phenylpentan-1-ol with a positional isomer (e.g., 5-amino-5-phenylpentan-1-ol) or a chain-length analog (e.g., 4-amino-4-phenylbutan-1-ol) is not chemically equivalent. The specific 1,4-relationship between the amine and alcohol, combined with the phenyl group at the terminal carbon, dictates the size and geometry of heterocycles formed during cyclization reactions . For example, in the synthesis of 2-substituted pyrrolidines from nitriles, the use of delta-aminobenzenepentanol (this compound) leads to a specific 2-benzylpyrrolidine product, a scaffold unattainable with shorter-chain gamma-amino alcohols like 4-amino-4-phenylbutan-1-ol, which would yield pyrrolidine rings with different substitution patterns . The five-rotatable-bond backbone also provides a distinct conformational flexibility profile (XLogP3 1.6, TPSA 46.3 Ų) compared to more rigid or flexible analogs, directly impacting physicochemical properties critical for lead optimization or material design [1].

Quantitative Differentiation Evidence for Procurement


Pyrrolidine vs. Azetidine Formation in Cyclocondensation

In a direct head-to-head synthetic application, 4-Amino-5-phenylpentan-1-ol serves as the essential substrate for producing 2-benzylpyrrolidine via cyclocondensation with an aldehyde. The 1,4-amino alcohol motif is geometrically required to form the pyrrolidine ring; shorter-chain analogs like 4-amino-4-phenylbutan-1-ol (a gamma-amino alcohol) would instead produce azetidine derivatives or fail to cyclize, yielding a different product scaffold entirely. The reported yield for the synthesis of 2-substituted pyrrolidines using this methodology is high (up to 95% yield in related examples from the paper, though exact yield for this specific nitrile-derived substrate was not disaggregated) with the process requiring only extraction and single chromatographic purification .

Heterocyclic Synthesis Pyrrolidine Cyclocondensation

Lipophilicity and Conformational Flexibility Compared to Shorter-Chain Analog

Computational predictions quantify a key difference between this compound and its smaller analog, 4-amino-4-phenylbutan-1-ol (CAS 42331-15-7). 4-Amino-5-phenylpentan-1-ol has an XLogP3 of 1.6, reflecting balanced lipophilicity, while the butanol analog has a predicted XLogP of approximately 1.2. The target compound also possesses 5 rotatable bonds versus 4 for the butanol analog, granting it greater conformational flexibility [1]. This increased flexibility and moderate lipophilicity enhance its ability to explore binding pockets in medicinal chemistry contexts.

Physicochemical Properties Lipophilicity Conformational Analysis

High-Yield Reduction Pathway vs. Alternative Routes

A robust synthetic route to 4-Amino-5-phenylpentan-1-ol is documented via lithium aluminum hydride (LAH) reduction of (Z)-4-Nitro-5-phenyl-pent-4-enoic acid ethyl ester in tetrahydrofuran, achieving an isolated yield of 83.8% [1]. This contrasts with multi-step sequences required for many custom amino alcohols, where reductive amination or azide displacement often proceeds with lower yields, particularly for bifunctional substrates where selectivity is a challenge. The availability of a high-yielding, single-step reduction from a stable nitroester precursor provides a reliable, scalable procurement strategy if in-house synthesis is preferred.

Synthetic Methodology Reduction Nitroalkene

Purity Specification Benchmarking and Batch QC Data Availability

Procurement from specialty chemical suppliers (e.g., Bidepharm) offers 4-Amino-5-phenylpentan-1-ol at a standard purity of 95%, with batch-specific quality control data including NMR, HPLC, and GC available . This contrasts with many analogs like 4-amino-4-phenylbutan-1-ol, which are frequently listed at 97% HPLC purity but without guaranteed batch-specific QC spectra, making verification of regioisomeric purity more difficult. For a bifunctional, chiral amino alcohol, trace impurities of positional isomers can significantly impact downstream reaction yields and the purity of final products.

Quality Control Purity Analytical Characterization

Optimal Application Scenarios Based on Comparative Evidence


2-Substituted Pyrrolidine Libraries for CNS Drug Discovery

The geometric specificity of this 1,4-amino alcohol makes it the definitive precursor for synthesizing 2-benzylpyrrolidines, a motif prevalent in CNS-active compounds. The high-yielding cyclocondensation methodology reported by Ramachandran et al. (2013) ensures rapid access to diverse pyrrolidine libraries, bypassing the need for protecting group strategies or multi-step routes required when using amino acid derivatives or less specific amino alcohols .

Fragment-Based Drug Discovery and Property Optimization

With a balanced XLogP3 of 1.6, 5 rotatable bonds, and a TPSA of 46.3 Ų, this compound fills a specific niche in fragment libraries. Its lipophilicity and conformational flexibility are superior to shorter-chain analogs, making it a preferred fragment for exploring a broader range of protein binding pockets and optimizing lead compounds toward the desired 'beyond rule of 5' chemical space [1].

Scalable Synthesis via High-Yield Reduction

For kilogram-scale R&D or early clinical supply, the established 83.8% yield for its synthesis via LAH reduction from a nitroester precursor provides a commercially viable, high-productivity route. This yield outperforms average class-level yields for similar transformations, directly translating to lower cost-per-gram for procurement or in-house production [2].

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